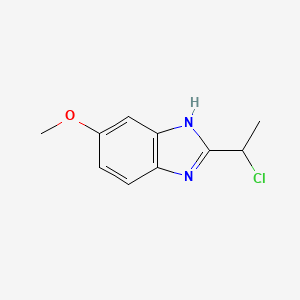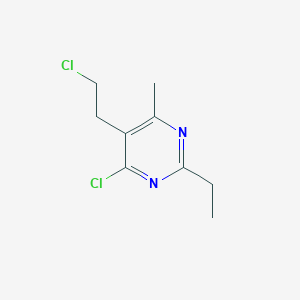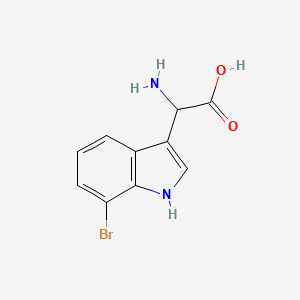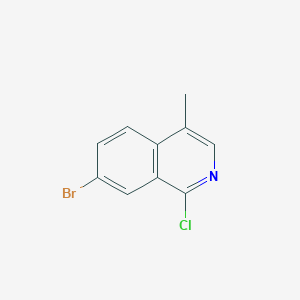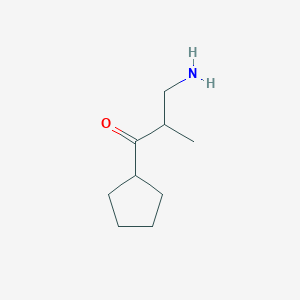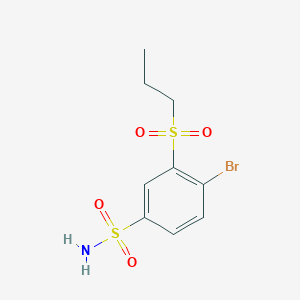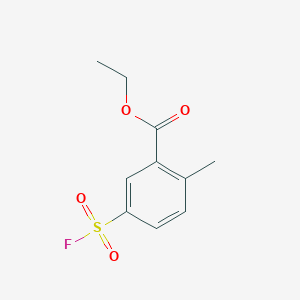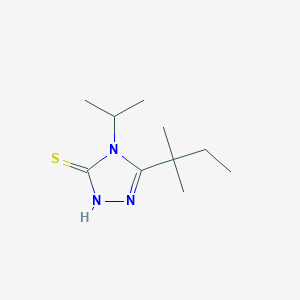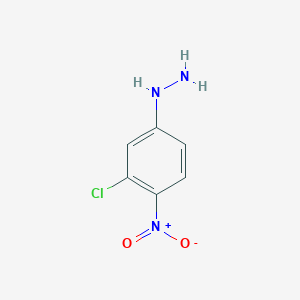
(3-Chloro-4-nitro-phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-nitro-phenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-nitro-phenyl)hydrazine typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(3-Chloro-4-nitro-phenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.
Condensation: Carbonyl compounds (aldehydes, ketones), acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: 3-Chloro-4-amino-phenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones or azines, depending on the carbonyl compound.
科学研究应用
(3-Chloro-4-nitro-phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (3-Chloro-4-nitro-phenyl)hydrazine involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
3-Chloro-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Chlorophenylhydrazine: Similar structure but lacks the nitro group.
4-Nitrophenylhydrazine: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-4-nitro-phenyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
(3-chloro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 |
InChI 键 |
JKJSMRINEPDWGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


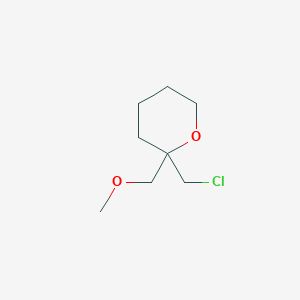
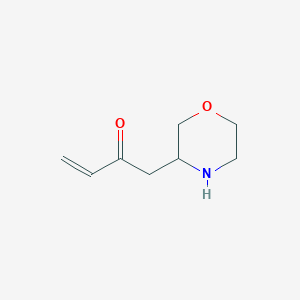
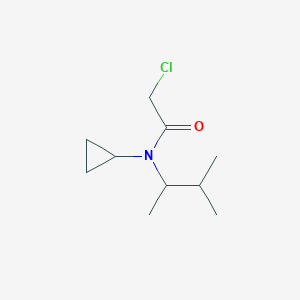
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
